molecular formula C15H24ClNO B1440768 4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1220027-89-3

4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride

Cat. No. B1440768
M. Wt: 269.81 g/mol
InChI Key: WUKVWZKWJMCEIG-UHFFFAOYSA-N
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Description

“4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride” is a chemical compound with the CAS Number: 1220027-98-4 . It has a molecular weight of 269.81 .


Molecular Structure Analysis

The IUPAC name of the compound is “3-(3-tert-butylphenoxy)piperidine hydrochloride” and its InChI Code is "1S/C15H23NO.ClH/c1-15(2,3)12-6-4-7-13(10-12)17-14-8-5-9-16-11-14;/h4,6-7,10,14,16H,5,8-9,11H2,1-3H3;1H" . The molecular formula of the compound is C15H24ClNO .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 269.81 . Other physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperidine Derivatives : Piperidin-4-one hydrochloride is used as a raw material to synthesize tert-butyl-4-hydroxy pi-peridine-l-carboxylate and 4-chloropiperidine hydrochloride. These processes achieve yields of 65% and 50.9% respectively, demonstrating the compound's utility in chemical synthesis (Zhang Guan-you, 2010).

  • Key Intermediate in Drug Synthesis : It serves as a key intermediate in synthesizing drugs like Vandetanib, indicating its significance in pharmaceutical manufacturing. The synthesis process involves steps like acylation, sulfonation, and substitution, with the total yield of these steps being 20.2% (Min Wang et al., 2015).

Pharmaceutical Applications

  • Role in Drug Development : This compound is used in developing drugs for treating conditions like allergic rhinitis and chronic idiopathic urticaria. Its role in blocking histamine H1-receptors without causing central nervous system effects is crucial (M. Raghu et al., 2018).

  • Selective Serotonin Reuptake Inhibitor : In the case of Paroxetine hydrochloride, a derivative of this compound, it acts as a selective serotonin reuptake inhibitor, used in treating depression and anxiety disorders (David Germann et al., 2013).

Chemical and Material Science Applications

  • Stabilization in Polymer Degradation : The compound is used in reactions to create stabilizers for polymers, enhancing their resistance to light and thermal degradation. This application is significant in extending the life of polypropylene and other similar materials (J. Mosnáček et al., 2003).

  • Copolymerization with Styrene : Its derivatives are utilized in copolymerizing with styrene, indicating its utility in creating new polymeric materials. This process is characterized by comprehensive spectroscopic analysis, including IR, NMR, and CHN analysis (D. Reddy et al., 2021).

Safety And Hazards

The compound is labeled as an irritant . More detailed safety and hazard information is not available in the search results.

properties

IUPAC Name

4-(3-tert-butylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-15(2,3)12-5-4-6-14(11-12)17-13-7-9-16-10-8-13;/h4-6,11,13,16H,7-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKVWZKWJMCEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Tert-butyl)phenoxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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